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Compound of Interest

Compound Name:
2-(2-Ethoxy-2-oxoethyl)nicotinic

acid

Cat. No.: B1586375 Get Quote

In the landscape of pharmaceutical research and drug development, the unambiguous

structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide

provides an in-depth technical comparison of standard spectroscopic methodologies for the

structural elucidation of 2-(2-Ethoxy-2-oxoethyl)nicotinic acid. Designed for researchers,

scientists, and drug development professionals, this document moves beyond a simple

recitation of methods to explain the causality behind experimental choices and to establish a

self-validating system of analysis.

Introduction
2-(2-Ethoxy-2-oxoethyl)nicotinic acid, with the chemical formula C₁₀H₁₁NO₄ and a molecular

weight of 209.20 g/mol , is a nicotinic acid derivative. Its structure incorporates both a

carboxylic acid and an ester functional group, presenting a unique spectroscopic fingerprint.

This guide will detail the expected outcomes from ¹H Nuclear Magnetic Resonance (NMR), ¹³C

NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. For

comparative purposes, we will reference the well-characterized spectroscopic data of its parent

compound, nicotinic acid, and a closely related analog, ethyl nicotinate.

Molecular Structure and Key Functional Groups
A thorough understanding of the molecular structure is paramount for interpreting

spectroscopic data.
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Caption: Chemical structure of 2-(2-Ethoxy-2-oxoethyl)nicotinic acid.

The key structural features to be confirmed are:

The pyridine ring with its substitution pattern.

The carboxylic acid group at position 3.

The ethoxy-2-oxoethyl side chain at position 2, which includes a methylene group and an

ethyl ester.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule.

Experimental Protocol: ¹H and ¹³C NMR
A standardized protocol ensures reproducibility and accuracy.

Sample Preparation Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3, DMSO-d6) Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) Transfer the solution to a 5 mm NMR tube Instrument Setup Set acquisition parameters (e.g., pulse sequence, number of scans, relaxation delay) Shim the magnetic field to optimize homogeneity Tune and match the probe to the appropriate frequency Data Acquisition Acquire ¹H NMR spectrum Acquire ¹³C NMR spectrum (e.g., with proton decoupling) Data Processing Fourier transform the raw data (FID) Phase correct the spectrum Apply baseline correction Integrate the peaks in the ¹H NMR spectrum Spectral Analysis & Interpretation

Click to download full resolution via product page

Caption: Standard workflow for NMR data acquisition and processing.

A. ¹H NMR Spectroscopy: Proton Environment Analysis
The ¹H NMR spectrum provides information on the number of different types of protons, their

chemical environment, and their connectivity through spin-spin coupling.

Predicted ¹H NMR Data for 2-(2-Ethoxy-2-oxoethyl)nicotinic acid:
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~1.25 Triplet 3H -O-CH₂-CH₃

Ethyl group

protons coupled

to the adjacent

methylene group.

~3.70 Singlet 2H -CH₂-COOEt

Methylene

protons adjacent

to the pyridine

ring and the

ester carbonyl.

No adjacent

protons to couple

with.

~4.20 Quartet 2H -O-CH₂-CH₃

Methylene

protons of the

ethyl group

coupled to the

methyl protons.

~7.50
Doublet of

doublets
1H H-5

Pyridine ring

proton coupled to

H-4 and H-6.

~8.30
Doublet of

triplets
1H H-4

Pyridine ring

proton coupled to

H-5 and with a

smaller coupling

to H-6.

~8.80
Doublet of

doublets
1H H-6

Pyridine ring

proton coupled to

H-5 and H-4.

>10 Broad Singlet 1H -COOH Acidic proton of

the carboxylic

acid, often broad

and may
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exchange with

trace water in the

solvent.

Comparative Analysis:

Nicotinic Acid: The ¹H NMR spectrum of nicotinic acid shows signals for the three aromatic

protons, typically in the range of 7.5 to 9.0 ppm, and a broad signal for the carboxylic acid

proton. The absence of the ethyl ester and methylene signals in nicotinic acid provides a

clear point of differentiation.

Ethyl Nicotinate: The spectrum of ethyl nicotinate would show the characteristic triplet and

quartet for the ethyl group and the aromatic signals.[1][2] The key difference from the target

molecule would be the absence of the singlet for the methylene group at ~3.70 ppm and the

broad signal for the carboxylic acid proton.

B. ¹³C NMR Spectroscopy: Carbon Skeleton
Confirmation
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data for 2-(2-Ethoxy-2-oxoethyl)nicotinic acid:
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Chemical Shift (δ, ppm) Assignment Rationale

~14 -O-CH₂-CH₃
Methyl carbon of the ethyl

ester.

~40 -CH₂-COOEt

Methylene carbon adjacent to

the pyridine ring and the ester

carbonyl.

~62 -O-CH₂-CH₃
Methylene carbon of the ethyl

ester.

~124 C-5 Aromatic CH carbon.

~128 C-3
Aromatic quaternary carbon

attached to the carboxylic acid.

~138 C-4 Aromatic CH carbon.

~150 C-6

Aromatic CH carbon,

deshielded by the adjacent

nitrogen.

~153 C-2
Aromatic quaternary carbon

attached to the side chain.

~168 -COOH
Carbonyl carbon of the

carboxylic acid.

~171 -CH₂-COOEt Carbonyl carbon of the ester.

Comparative Analysis:

Nicotinic Acid: The ¹³C NMR spectrum of nicotinic acid would display signals for the five

pyridine ring carbons and the carboxylic acid carbonyl carbon.[3] The signals for the ethyl

group and the methylene carbon would be absent.

Ethyl Nicotinate: The spectrum of ethyl nicotinate would show the pyridine ring carbons, the

ester carbonyl, and the two carbons of the ethyl group.[1] The absence of the methylene

carbon at ~40 ppm and the carboxylic acid carbonyl at ~168 ppm would be the distinguishing

features.
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II. Mass Spectrometry (MS): Molecular Weight and
Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable structural

information from its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

Sample Introduction Dissolve a small amount of sample in a suitable solvent (e.g., methanol, acetonitrile) Direct infusion or coupling with a chromatographic system (LC-MS) Ionization Electrospray Ionization (ESI) is a common soft ionization technique for this type of molecule Mass Analysis Ions are separated based on their mass-to-charge ratio (m/z) in a mass analyzer (e.g., quadrupole, time-of-flight) Detection Ions are detected and the signal is processed to generate a mass spectrum

Click to download full resolution via product page

Caption: General workflow for mass spectrometry analysis.

Expected Mass Spectrum of 2-(2-Ethoxy-2-oxoethyl)nicotinic acid:

Molecular Ion (M⁺) or Protonated Molecule ([M+H]⁺): The molecular weight of the compound

is 209.20. In positive ion mode ESI-MS, a prominent peak at m/z 210.07 ([C₁₀H₁₁NO₄ + H]⁺)

is expected.

Key Fragmentation Pathways:

Loss of the ethoxy group (-OCH₂CH₃): A fragment ion at m/z 164, corresponding to the

loss of 45 Da.

Loss of ethanol (-CH₃CH₂OH): A fragment ion at m/z 163, corresponding to the loss of 46

Da.

Loss of the carboxylic acid group (-COOH): A fragment ion at m/z 164, corresponding to

the loss of 45 Da.

Decarboxylation (-CO₂): A fragment ion at m/z 165, corresponding to the loss of 44 Da

from the molecular ion.

Comparative Analysis:
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Nicotinic Acid: The mass spectrum of nicotinic acid would show a molecular ion peak at m/z

123.[4] Key fragments would include the loss of the carboxylic acid group (m/z 78).

Ethyl Nicotinate: The mass spectrum would display a molecular ion at m/z 151.[5] Common

fragments would involve the loss of the ethoxy group (m/z 106).

III. Fourier-Transform Infrared (FTIR) Spectroscopy:
Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional

groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: FTIR Spectroscopy

Sample Preparation For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory Background Scan Acquire a background spectrum of the empty sample compartment or KBr pellet Sample Scan Place the sample in the beam path and acquire the sample spectrum Data Processing The instrument software ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum

Click to download full resolution via product page

Caption: Simplified workflow for FTIR spectroscopic analysis.

Expected FTIR Data for 2-(2-Ethoxy-2-oxoethyl)nicotinic acid:

Wavenumber (cm⁻¹) Vibration Type Functional Group

2500-3300 (broad) O-H stretch Carboxylic acid

2850-3000 C-H stretch Aliphatic (CH₂, CH₃)

~1735 C=O stretch Ester

~1700 C=O stretch Carboxylic acid

~1600, ~1470 C=C and C=N stretch Aromatic (pyridine) ring

1000-1300 C-O stretch Ester and Carboxylic acid

Comparative Analysis:
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Nicotinic Acid: The FTIR spectrum of nicotinic acid is characterized by a very broad O-H

stretch from the carboxylic acid, a C=O stretch around 1700 cm⁻¹, and the aromatic ring

vibrations.[6] The characteristic C=O stretch of the ester and the aliphatic C-H and C-O

stretches would be absent.

Ethyl Nicotinate: The spectrum of ethyl nicotinate would show a strong ester C=O stretch

around 1730 cm⁻¹, aliphatic C-H stretches, a C-O stretch, and the aromatic ring vibrations.[7]

The broad O-H stretch of the carboxylic acid would be absent, which is a key distinguishing

feature.

Summary of Spectroscopic Evidence
The following table summarizes the key spectroscopic features that collectively confirm the

structure of 2-(2-Ethoxy-2-oxoethyl)nicotinic acid and differentiate it from its close relatives.

Spectroscopic
Technique

Key Feature for 2-
(2-Ethoxy-2-
oxoethyl)nicotinic
acid

Differentiating
Feature from
Nicotinic Acid

Differentiating
Feature from Ethyl
Nicotinate

¹H NMR
Singlet at ~3.70 ppm

(methylene protons)

Presence of ethyl

ester and methylene

signals

Presence of

carboxylic acid proton

and methylene singlet

¹³C NMR
Signal at ~40 ppm

(methylene carbon)

Presence of ethyl

ester and methylene

carbon signals

Presence of

carboxylic acid

carbonyl and

methylene carbon

signals

Mass Spectrometry

Molecular ion at m/z

209 (or 210 for

[M+H]⁺)

Different molecular

weight (123) and

fragmentation

Different molecular

weight (151) and

fragmentation

FTIR Spectroscopy

Two distinct C=O

stretches (~1735 and

~1700 cm⁻¹) and a

broad O-H stretch

Presence of ester

C=O stretch and

aliphatic C-H

stretches

Presence of broad

carboxylic acid O-H

stretch
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Conclusion
The structural confirmation of 2-(2-Ethoxy-2-oxoethyl)nicotinic acid is robustly achieved

through the synergistic application of NMR, Mass Spectrometry, and FTIR spectroscopy. Each

technique provides a unique and complementary piece of the structural puzzle. By comparing

the obtained spectra with the well-established data of nicotinic acid and ethyl nicotinate, a high

degree of confidence in the assigned structure can be attained. This guide underscores the

importance of a multi-faceted analytical approach, grounded in a solid understanding of

spectroscopic principles, for the unambiguous characterization of chemical entities in a

research and development setting.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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